N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
Description
This compound features a polycyclic heteroaromatic core fused with a benzodioxole moiety via an acetamide linker. The tetracyclic scaffold includes sulfur (10-thia) and four nitrogen atoms (3,4,6,8-tetraaza), forming a rigid, planar structure conducive to interactions with biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c26-16(22-11-5-6-13-14(7-11)29-10-28-13)8-25-20(27)24-9-21-19-17(18(24)23-25)12-3-1-2-4-15(12)30-19/h5-7,9H,1-4,8,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINYZVSCAHVQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety and the thia-tetraazatetracyclo framework separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include palladium catalysts, amines, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes, receptors, and other biomolecules. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is explored for its therapeutic potential. Studies focus on its ability to modulate specific biological pathways and its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials, catalysts, and other industrial applications. Its unique chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter protein-protein interactions, ultimately affecting cellular processes and physiological outcomes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity:
Key Observations :
- The target compound shares thiadiazole and polycyclic nitrogen motifs with the analogs in , but its tetracyclic core (10-thia-3,4,6,8-tetraaza) is more complex, likely influencing binding specificity.
- Unlike marine-derived salternamide E , which relies on macrocyclic lactams for bioactivity, the target compound’s rigid planar structure may favor DNA intercalation or enzyme inhibition.
Spectroscopic Data Comparison :
Notes:
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a complex organic compound with potential biological applications. Its unique structure combines a benzodioxole moiety with a tetraazatetracyclic framework, suggesting diverse biological activities. This article will explore its biological activity based on current research and findings.
Chemical Structure and Properties
IUPAC Name: this compound
Structural Features
The compound features:
- A benzodioxole ring , which is known for its role in various pharmacological activities.
- A tetraazatetracyclic system , which may enhance its interaction with biological targets due to its unique spatial configuration.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
- Gram-positive bacteria : Some derivatives have shown selective activity against Bacillus subtilis.
- Antifungal properties : Compounds have also been tested against Candida albicans, demonstrating potential antifungal activity .
Anticancer Activity
Compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-{...} have been investigated for their cytotoxic effects on various cancer cell lines:
- Cell lines tested : Breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells.
- Findings : Many derivatives exhibited significant cytotoxicity towards cancer cells while showing lower toxicity to normal cells, indicating their potential as anticancer agents .
The biological activity of this compound is hypothesized to involve:
- Target interactions : Binding to specific enzymes or receptors that play critical roles in cellular signaling pathways.
- Signal transduction modulation : Influencing pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Screening
In a study screening various derivatives of benzodioxole compounds:
- Methodology : Minimal inhibitory concentrations (MIC) were determined against standard bacterial strains.
- Results : Only a few compounds showed significant activity against Bacillus subtilis, with MIC values indicating selective efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 1 | 50 | Active |
| Compound 2 | 100 | Active |
| Compound 3 | >200 | Inactive |
Study 2: Cytotoxicity Assessment
In another investigation focused on the anticancer potential:
- Cell lines tested : Various cancer cell lines were exposed to the compound.
- Results : The compound demonstrated varying degrees of cytotoxicity across different cell lines.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 15 | 5 |
| A549 | 20 | 4 |
| HepG2 | 25 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
